Benzonitrile, 4-[(2-hydroxy-1-naphthalenyl)azo]-
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Overview
Description
Benzonitrile, 4-[(2-hydroxy-1-naphthalenyl)azo]- is an organic compound known for its unique structure and properties This compound is characterized by the presence of a benzonitrile group attached to a naphthalene ring through an azo linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzonitrile, 4-[(2-hydroxy-1-naphthalenyl)azo]- typically involves the azo coupling reaction between 2-hydroxy-1-naphthaldehyde and benzonitrile. This reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The reaction proceeds through the formation of a diazonium salt intermediate, which then couples with the naphthalene derivative to form the final product .
Industrial Production Methods
Industrial production of benzonitrile, 4-[(2-hydroxy-1-naphthalenyl)azo]- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzonitrile, 4-[(2-hydroxy-1-naphthalenyl)azo]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group leads to the formation of corresponding amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Benzonitrile, 4-[(2-hydroxy-1-naphthalenyl)azo]- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme interactions and protein labeling.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of benzonitrile, 4-[(2-hydroxy-1-naphthalenyl)azo]- involves its interaction with molecular targets through the azo linkage. The compound can form coordination complexes with transition metals, which are useful in catalysis and material science. The azo group also allows for reversible redox reactions, making it valuable in various chemical processes .
Comparison with Similar Compounds
Similar Compounds
Benzonitrile: A simpler structure without the azo and naphthalene groups.
4-Hydroxybenzonitrile: Contains a hydroxyl group but lacks the azo linkage.
2-Hydroxy-1-naphthaldehyde: A precursor in the synthesis of the target compound.
Uniqueness
Benzonitrile, 4-[(2-hydroxy-1-naphthalenyl)azo]- is unique due to its combination of the benzonitrile group, azo linkage, and naphthalene ring. This structure imparts distinctive chemical properties, making it versatile for various applications in research and industry .
Biological Activity
Benzonitrile, 4-[(2-hydroxy-1-naphthalenyl)azo]- (CAS No. 21856-55-3), is a compound characterized by its azo functional group and is part of a larger class of azo dyes known for various biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Benzonitrile, 4-[(2-hydroxy-1-naphthalenyl)azo]- features a naphthalene moiety connected to a benzonitrile group via an azo linkage. Its molecular formula is C15H12N2O, and it exhibits distinct chemical properties that contribute to its biological activities.
Synthesis
The synthesis of this compound typically involves the diazotization of 2-hydroxy-1-naphthylamine followed by coupling with benzonitrile. The general reaction scheme is as follows:
- Diazotization :
- 2-Hydroxy-1-naphthylamine is treated with nitrous acid to form the diazonium salt.
- Coupling :
- The diazonium salt is then coupled with benzonitrile in a basic medium to yield the final azo compound.
Biological Activity
Research has shown that benzothiazole derivatives and similar azo compounds exhibit various biological activities, including:
- Antimicrobial Activity : Azo compounds have been reported to possess antimicrobial properties against various bacteria and fungi. The mechanism often involves disruption of microbial cell membranes.
- Antioxidant Properties : Certain azo compounds can act as antioxidants, scavenging free radicals and reducing oxidative stress in biological systems.
- Anti-inflammatory Effects : Studies indicate that some azo derivatives can inhibit pro-inflammatory cytokines, demonstrating potential in treating inflammatory diseases.
Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial properties of various azo compounds, including benzothiazole derivatives similar to benzoinitrile, against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones, suggesting effective antimicrobial activity (source: ).
Study 2: Antioxidant Potential
In vitro assays assessed the antioxidant capacity of benzothiazole derivatives. The results demonstrated that these compounds could reduce lipid peroxidation and enhance the activity of endogenous antioxidant enzymes (source: ).
The biological activities of benzothiazole derivatives can be attributed to several mechanisms:
- Cell Membrane Disruption : Azo compounds can integrate into lipid bilayers, altering membrane permeability and leading to cell death in microorganisms.
- Free Radical Scavenging : The phenolic hydroxyl groups present in these compounds can donate hydrogen atoms to free radicals, thus neutralizing them.
- Enzyme Inhibition : Some azo compounds may inhibit specific enzymes involved in inflammatory pathways, reducing the production of pro-inflammatory mediators.
Table 1: Summary of Biological Activities
Properties
CAS No. |
21856-55-3 |
---|---|
Molecular Formula |
C17H11N3O |
Molecular Weight |
273.29 g/mol |
IUPAC Name |
4-[(2-hydroxynaphthalen-1-yl)diazenyl]benzonitrile |
InChI |
InChI=1S/C17H11N3O/c18-11-12-5-8-14(9-6-12)19-20-17-15-4-2-1-3-13(15)7-10-16(17)21/h1-10,21H |
InChI Key |
QXIVVHALCMSJCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=C(C=C3)C#N)O |
Origin of Product |
United States |
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